8-Bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione - 500198-78-7

8-Bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione

Catalog Number: EVT-2910550
CAS Number: 500198-78-7
Molecular Formula: C10H13BrN4O3
Molecular Weight: 317.143
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Step 1: Starting from commercially available 8-bromo-3-methylxanthine, alkylation at the N7 position with 1-bromo-2-ethoxyethane could be achieved under basic conditions. []

Chemical Reactions Analysis

The presence of bromine at the 8th position makes 8-Bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione a potential substrate for various chemical transformations. Palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira reactions could be utilized to introduce diverse aryl, alkyl, or alkynyl substituents at the 8th position, significantly expanding its structural diversity. []

Applications
  • Drug Discovery: The potential for enzyme inhibition makes it a candidate for further development into therapeutic agents targeting diseases like cancer, inflammation, or neurodegenerative disorders. []

8-Bromo-3-methyl-xanthine

Compound Description: 8-Bromo-3-methyl-xanthine serves as a key starting material in the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. []

Relevance: This compound shares the core purine-2,6-dione structure with 8-Bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione. The key difference lies in the substitution at the 7th position, where 8-Bromo-3-methyl-xanthine has a hydrogen atom, while the target compound features a 2-ethoxyethyl group. []

Linagliptin

Compound Description: Linagliptin, chemically known as (8-[(3R)-3-amino-1-piperidinyl]-7-(2-butyn-1-yl)-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione), is a potent and selective inhibitor of the enzyme DPP-4. Linagliptin is used in the treatment of type 2 diabetes. [, ]

Relevance: This compound shares the core 8-substituted-7-alkyl-3-methylpurine-2,6-dione structure with 8-Bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione. The key differences are the substituents at the 1st and 8th positions. Linagliptin features a (4-methyl-2-quinazolinyl)methyl group at the 1st position and a (3R)-3-amino-1-piperidinyl group at the 8th position, while 8-Bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione has a bromine atom at the 8th position and no substitution at the 1st position. [, ]

8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione

Compound Description: This compound serves as a key intermediate in the synthesis of Linagliptin. []

Relevance: This compound shares the core 8-bromo-7-alkyl-3-methylpurine-2,6-dione structure with 8-Bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione. The key difference lies in the substituents at the 1st and 7th positions. This intermediate features a (4-methyl-2-quinazolinyl)methyl group at the 1st position and a 2-butyn-1-yl group at the 7th position, while the target compound has a 2-ethoxyethyl group at the 7th position and no substitution at the 1st position. []

1-Alkyl-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-diones

Compound Description: This class of compounds are derivatives of purine-2,6-dione and serve as important intermediates in the synthesis of various biologically active molecules. []

Relevance: 8-Bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione belongs to this class of compounds, featuring a bromine atom at the 8th position, a methyl group at the 3rd position, and a 2-ethoxyethyl group at the 7th position. []

1-Benzyl-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-diones

Compound Description: This specific subclass of 1-alkyl-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-diones contains a benzyl group at the 1st position. These compounds are important intermediates in the synthesis of various biologically active molecules and are particularly challenging to synthesize due to the potential for simultaneous debenzylation at both the 1st and 7th positions. []

Relevance: While not explicitly containing a benzyl group, 8-Bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione shares the core structure of this subclass and highlights the synthetic challenges associated with modifying these specific positions on the purine-2,6-dione scaffold. []

8-Bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound serves as a key intermediate in the synthesis of 1-benzyl-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-diones, which are themselves important building blocks for more complex bioactive molecules. The thietanyl group acts as a protecting group for the 7th position nitrogen, preventing unwanted reactions during subsequent synthetic steps. []

Relevance: This compound emphasizes the significance of protecting groups like thietanyl in the synthesis of 8-substituted purine-2,6-dione derivatives like 8-Bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione. The strategic use of protecting groups allows for greater control over reactivity and ultimately enables the synthesis of more complex and diverse analogs. []

1-Ethyl-3,7-dihydro-8-[(1R,2R)-(hydroxycyclopentyl)amino]-3-(2-hydroxyethyl)-7-[(3-bromo-4-methoxyphenyl)methyl]-1H-purine-2,6-dione

Compound Description: This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme involved in regulating smooth muscle relaxation. Inhibiting PDE5 leads to increased levels of cyclic guanosine monophosphate (cGMP), a signaling molecule that promotes vasodilation and is a key target for treating erectile dysfunction. This compound exhibits polymorphism, existing in different crystal forms with potentially distinct physicochemical properties. []

Relevance: This compound, like 8-Bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione, belongs to the broader class of 8-substituted purine-2,6-diones. Although structurally distinct in their substituents, both compounds showcase the diverse biological activities that can be achieved by modifying this core scaffold. The existence of polymorphs for this PDE5 inhibitor further underscores the importance of controlling solid-state properties for optimizing drug performance and efficacy. []

7-[3-Bromo-2-(2,3-dibromo-4,5-dihydroxybenzyl)-4,5-dihydroxybenzyl]-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This bromophenol is coupled with a nucleoside base derivative and was isolated from the red alga Rhodomela confervoides. []

Relevance: This compound, like 8-Bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione, belongs to the class of brominated purine-2,6-dione derivatives. The presence of bromine substitutions in both molecules suggests a potential role in biological activity or chemical reactivity. Additionally, this compound highlights the structural diversity possible within the purine-2,6-dione class and its occurrence in natural sources. []

8-[(E)-2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione

Compound Description: This compound is a xanthine derivative that acts as an adenosine A2A receptor antagonist. []

Relevance: Like 8-Bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione, this compound highlights the potential for modifying the purine-2,6-dione scaffold to target specific receptors involved in various physiological processes. In this case, antagonizing the adenosine A2A receptor has implications for treating conditions like atrial fibrillation. []

Properties

CAS Number

500198-78-7

Product Name

8-Bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione

IUPAC Name

8-bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione

Molecular Formula

C10H13BrN4O3

Molecular Weight

317.143

InChI

InChI=1S/C10H13BrN4O3/c1-3-18-5-4-15-6-7(12-9(15)11)14(2)10(17)13-8(6)16/h3-5H2,1-2H3,(H,13,16,17)

InChI Key

XFYPSGBYRVFWLQ-UHFFFAOYSA-N

SMILES

CCOCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.